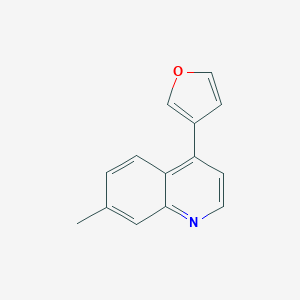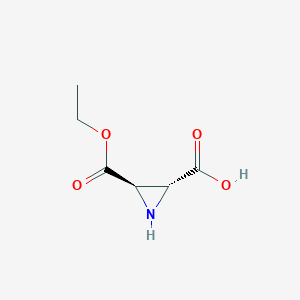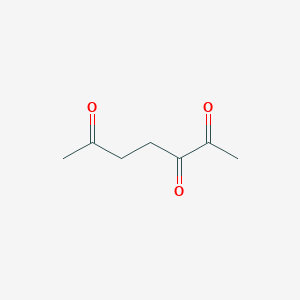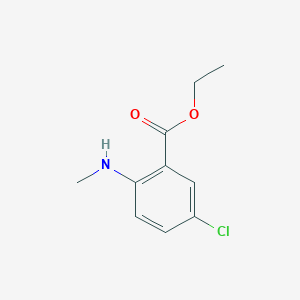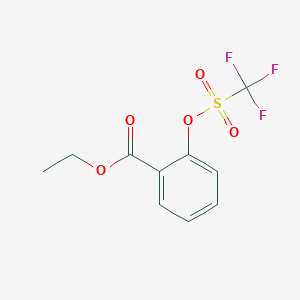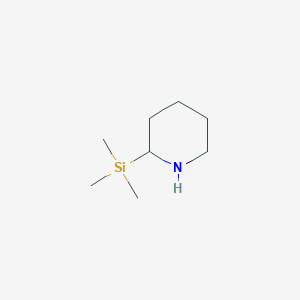
Butanoic acid, 4-((4-methylphenyl)amino)-4-oxo-, compd. with 4,5-dihydro-2-thiazolamine (1:1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanoic acid, 4-((4-methylphenyl)amino)-4-oxo-, compd. with 4,5-dihydro-2-thiazolamine (1:1) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as a thiazolyl hydrazone and is synthesized through a simple reaction between butanoic acid and 4,5-dihydro-2-thiazolamine.
作用机制
The mechanism of action of Butanoic acid, 4-((4-methylphenyl)amino)-4-oxo-, compd. with 4,5-dihydro-2-thiazolamine (1:1) is not fully understood. However, it is believed that this compound exerts its effects through the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and the development of inflammation.
Biochemical and Physiological Effects:
Butanoic acid, 4-((4-methylphenyl)amino)-4-oxo-, compd. with 4,5-dihydro-2-thiazolamine (1:1) has been shown to have both biochemical and physiological effects. Biochemically, this compound has been found to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and the development of inflammation. Physiologically, this compound has been found to reduce inflammation and inhibit the growth of cancer cells in animal models.
实验室实验的优点和局限性
The advantages of using Butanoic acid, 4-((4-methylphenyl)amino)-4-oxo-, compd. with 4,5-dihydro-2-thiazolamine (1:1) in lab experiments include its relatively simple synthesis method, its potential applications in the field of medicine, and its ability to inhibit the growth of cancer cells and reduce inflammation. However, the limitations of using this compound in lab experiments include the lack of a full understanding of its mechanism of action and its potential toxicity.
未来方向
There are several future directions for the study of Butanoic acid, 4-((4-methylphenyl)amino)-4-oxo-, compd. with 4,5-dihydro-2-thiazolamine (1:1). These include further investigation into its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential applications in the treatment of other diseases, such as bacterial and fungal infections. Additionally, future studies could focus on the potential toxicity of this compound and its effects on human cells and tissues.
In conclusion, Butanoic acid, 4-((4-methylphenyl)amino)-4-oxo-, compd. with 4,5-dihydro-2-thiazolamine (1:1) is a chemical compound that has shown potential applications in the field of medicine. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a promising candidate for further research. While its mechanism of action is not fully understood, its ability to inhibit the growth of cancer cells and reduce inflammation has been demonstrated in animal models. Further research is needed to fully understand the potential applications and limitations of this compound.
合成方法
The synthesis of Butanoic acid, 4-((4-methylphenyl)amino)-4-oxo-, compd. with 4,5-dihydro-2-thiazolamine (1:1) is a straightforward process that involves the reaction between butanoic acid and 4,5-dihydro-2-thiazolamine. This reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure conditions. The resulting product is a white crystalline solid that can be purified through recrystallization.
科学研究应用
Butanoic acid, 4-((4-methylphenyl)amino)-4-oxo-, compd. with 4,5-dihydro-2-thiazolamine (1:1) has shown potential applications in the field of medicine. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound has shown promise in the treatment of bacterial and fungal infections.
属性
CAS 编号 |
171088-73-6 |
|---|---|
产品名称 |
Butanoic acid, 4-((4-methylphenyl)amino)-4-oxo-, compd. with 4,5-dihydro-2-thiazolamine (1:1) |
分子式 |
C14H19N3O3S |
分子量 |
309.39 g/mol |
IUPAC 名称 |
4,5-dihydro-1,3-thiazol-2-amine;4-(4-methylanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H13NO3.C3H6N2S/c1-8-2-4-9(5-3-8)12-10(13)6-7-11(14)15;4-3-5-1-2-6-3/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15);1-2H2,(H2,4,5) |
InChI 键 |
NHUWCFVZQQIZQO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CCC(=O)O.C1CSC(=N1)N |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)CCC(=O)O.C1CSC(=N1)N |
其他 CAS 编号 |
171088-73-6 |
同义词 |
4-((4-Methylphenyl)amino)-4-oxobutanoic acid compd. with 4,5-dihydro-2 -thiazolamine (1:1) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



